N-(1,1-Dioxidothietan-3-yl)-N-methylhydrazinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-Dioxidothietan-3-yl)-N-methylhydrazinecarboximidamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound contains a thietane ring, which is a four-membered ring containing sulfur, and is further characterized by the presence of a dioxido group, making it a dioxothietane derivative. The presence of the hydrazinecarboximidamide group adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxidothietan-3-yl)-N-methylhydrazinecarboximidamide typically involves the reaction of 1,2,4-triazoles with 2-chloromethylthiirane, followed by oxidation to form the dioxothietane derivative. The reaction conditions often require the use of oxidizing agents and specific solvents to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-Dioxidothietan-3-yl)-N-methylhydrazinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen atoms into the structure.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidized derivatives, while reduction could produce more reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
N-(1,1-Dioxidothietan-3-yl)-N-methylhydrazinecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Industry: The compound’s reactivity and stability make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-Dioxidothietan-3-yl)-N-methylhydrazinecarboximidamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity. For example, its antidepressant activity is thought to be related to its interaction with neurotransmitter receptors and enzymes involved in neurotransmitter metabolism .
Comparison with Similar Compounds
Similar Compounds
1-(1,1-Dioxidothietan-3-yl)-4-(2-oxo-2-phenylethyl)-1H-1,2,4-triazol-4-ium bromide: This compound shares the dioxothietane ring and has shown similar antidepressant activity.
3-substituted thietane-1,1-dioxides: These compounds also contain the thietane ring and have been studied for their biological activities.
Uniqueness
N-(1,1-Dioxidothietan-3-yl)-N-methylhydrazinecarboximidamide is unique due to the presence of the hydrazinecarboximidamide group, which adds to its chemical reactivity and potential biological activity. This makes it distinct from other dioxothietane derivatives and highlights its potential for various applications.
Properties
Molecular Formula |
C5H12N4O2S |
---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
2-amino-1-(1,1-dioxothietan-3-yl)-1-methylguanidine |
InChI |
InChI=1S/C5H12N4O2S/c1-9(5(6)8-7)4-2-12(10,11)3-4/h4H,2-3,7H2,1H3,(H2,6,8) |
InChI Key |
STWDVHAKBXPBOD-UHFFFAOYSA-N |
Isomeric SMILES |
CN(C1CS(=O)(=O)C1)/C(=N/N)/N |
Canonical SMILES |
CN(C1CS(=O)(=O)C1)C(=NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.